Isopulegol acetate
Overview
Description
Isopulegol acetate is a monoterpene compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 . It is an ester derivative of isopulegol, a naturally occurring monoterpene alcohol. This compound is known for its pleasant aroma, which is reminiscent of camphor and mint, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Isopulegol acetate can be synthesized through several methods. One common synthetic route involves the acetylation of isopulegol using acetic anhydride in the presence of a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of this compound with high yield. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Isopulegol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isopulegol acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound has been studied for its antimicrobial and antioxidant properties.
Medicine: Research has shown that this compound exhibits potential anti-inflammatory and analgesic effects.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of isopulegol acetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of pain receptors .
Comparison with Similar Compounds
Isopulegol acetate can be compared with other similar compounds, such as:
Linalool acetate: Both compounds are esters of monoterpene alcohols and have pleasant aromas.
Geranyl acetate: Similar to this compound, geranyl acetate is used in the fragrance industry.
Citronellyl acetate: This compound is also used in fragrances and flavors.
This compound is unique due to its specific aroma profile and its potential therapeutic properties, which distinguish it from other similar compounds .
Properties
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIVJRLODSUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861679 | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-49-6 | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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